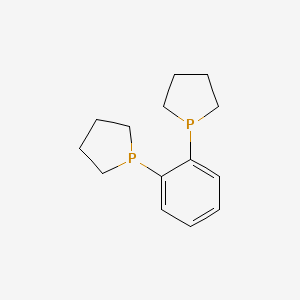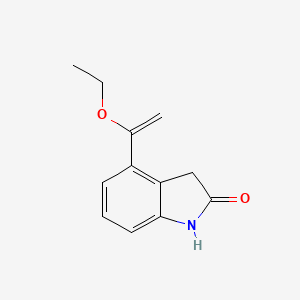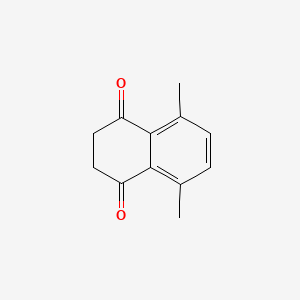
1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol is an organic compound with the molecular formula C₁₂H₁₈O₅ It is characterized by the presence of three methoxy groups attached to a benzene ring, along with a propane-1,2-diol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with appropriate reagents to introduce the propane-1,2-diol moiety. One common method involves the reduction of 2,4,5-trimethoxybenzaldehyde using sodium borohydride in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the diol moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 1-(2,4,5-trimethoxyphenyl)propane-1,2-dione, while substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antioxidant properties, is ongoing.
Mécanisme D'action
The mechanism of action of 1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The methoxy groups and diol moiety can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparaison Avec Des Composés Similaires
1-(2,4,5-Trimethoxyphenyl)propan-2-one: This compound shares the trimethoxyphenyl group but has a different functional group at the propane moiety.
1-(2,4,5-Trimethoxyphenyl)propane-1,2-dione: Similar structure but with a dione functional group instead of a diol.
Uniqueness: 1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol is unique due to its specific combination of methoxy groups and diol moiety, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
146830-05-9 |
|---|---|
Formule moléculaire |
C12H18O5 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
1-(2,4,5-trimethoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C12H18O5/c1-7(13)12(14)8-5-10(16-3)11(17-4)6-9(8)15-2/h5-7,12-14H,1-4H3 |
Clé InChI |
ZSTCCLUBWBHJMP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC(=C(C=C1OC)OC)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


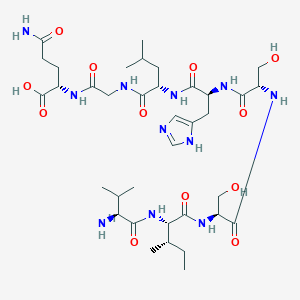


![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene}](/img/structure/B12549425.png)
![Tributyl[cyclopropyl(phenyl)methyl]stannane](/img/structure/B12549430.png)
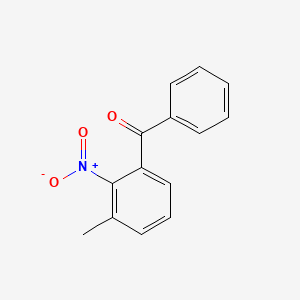

![{[4-(Trifluoromethyl)phenyl]amino}acetonitrile](/img/structure/B12549445.png)
![Bis[2-(1,3-benzoxazol-2-yl)-4-fluorophenyl]methanone](/img/structure/B12549455.png)
